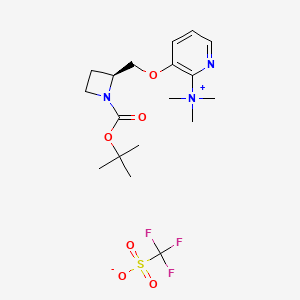

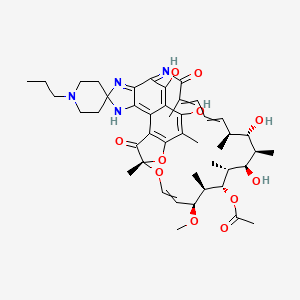

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives involves starting from L-sorbose or related furanoses, employing methods such as acetonation and tosylation. These processes yield compounds with specific stereochemistry and functional group placements crucial for their reactivity and applications. Notably, the synthesis emphasizes the importance of achieving precise structural configurations and protecting groups for further transformations (Biela‐Banaś et al., 2013).

Molecular Structure Analysis

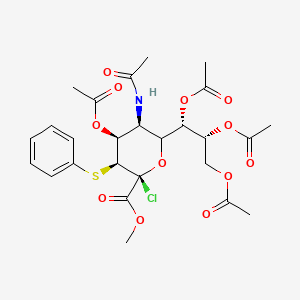

The molecular structure of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives features a complex arrangement of isopropylidene and tosyl groups. These structural elements influence the compound's reactivity and interaction with other molecules. For instance, the tosylate groups are typically in equatorial positions, affecting the compound's overall stereochemistry and reactivity. The detailed structural analysis includes investigations into conformations, crystal structures, and intermolecular interactions, providing insights into the compound's chemical behavior (Ma et al., 2009).

Chemical Reactions and Properties

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations into different sugar derivatives. These reactions are influenced by the compound's functional groups and stereochemistry. The ability to participate in diverse chemical reactions makes it a versatile intermediate for synthesizing novel carbohydrates and related compounds (Cordeiro et al., 2006).

Physical Properties Analysis

The physical properties of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as solubility, melting point, and crystal structure, are crucial for its handling and application in synthesis. These properties are determined by the compound's molecular structure and influence its reactivity and stability under different conditions. Studies using techniques like proton magnetic resonance spectroscopy provide insights into the compound's favored conformations and the effects of different substituents on its properties (Maeda et al., 1968).

Chemical Properties Analysis

The chemical properties of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as reactivity towards various reagents and stability under different conditions, are essential for its application in synthetic chemistry. The presence of isopropylidene and tosyl groups significantly affects its chemical behavior, enabling selective reactions and transformations into a wide range of carbohydrate derivatives with specific functionalities (Krajewski et al., 1994).

Applications De Recherche Scientifique

Synthesis and Structural Revision

A study by Biela-Banaś et al. (2013) revisited the synthesis and corrected spectral data inconsistencies of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose and its derivatives. This work is foundational in clarifying the structural assignments of these compounds, enhancing their application in the synthesis of modified sugars and chiral compounds (Biela-Banaś, Gallienne, & Martin, 2013).

Antitumor and Antiviral Applications

Tsoukala et al. (2007) developed an efficient synthesis route for 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil, showcasing potential antitumor and antiviral applications. This illustrates the compound's role in creating biologically active molecules for medical research (Tsoukala et al., 2007).

Derivative Synthesis for Material Science

The study by Cordeiro et al. (2007) on the synthesis of highly condensed polycyclic carbohydrates from a spirocyclic enamino sulfonate derived from D-xylofuranose demonstrates the application of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose in material science. This process yields compounds with unusual molecular skeletons, potentially useful in novel material synthesis (Cordeiro et al., 2007).

Enzymatic Biosynthesis of Pharmaceutical Precursors

Ke et al. (2019) explored the enzymatic biosynthesis of miglitol precursor 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose using d-sorbitol dehydrogenase from Gluconobacter oxydans. This study emphasizes the compound's role in the pharmaceutical manufacturing process, particularly in producing diabetes medication precursors (Ke et al., 2019).

Safety And Hazards

Specific safety and hazard information for 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is not available in the resources I have. However, as with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols5.

Orientations Futures

The future directions of research on this compound are not explicitly mentioned in the available resources. However, given its potential in carbohydrate derivative synthesis and glycosylation reactions4, it could be a subject of interest in the field of organic chemistry and drug development.

Propriétés

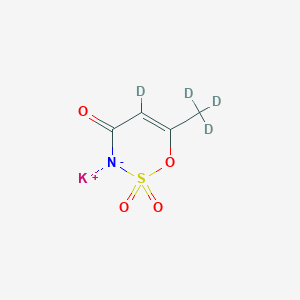

IUPAC Name |

[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPANMSDDTZZEDD-RUKJTKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676248 | |

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose | |

CAS RN |

2484-54-0 | |

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

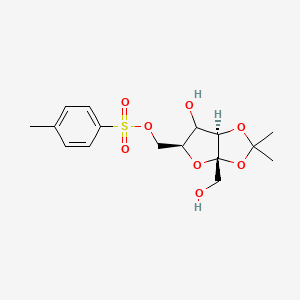

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)